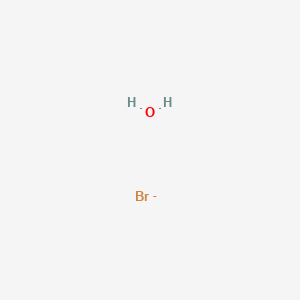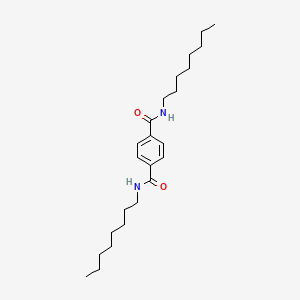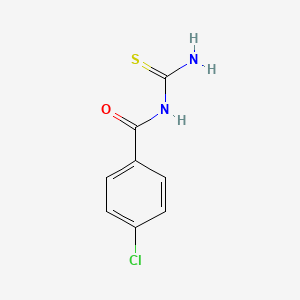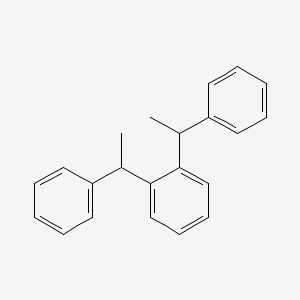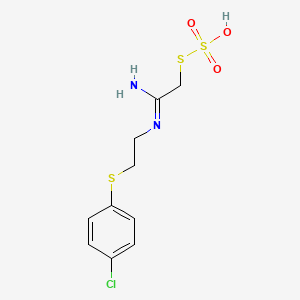
alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride is a complex organic compound that features a biphenyl group, a cyclohexyl group, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride typically involves multiple steps, starting with the formation of the biphenyl and cyclohexyl intermediates. These intermediates are then coupled with a piperidine ring through a series of reactions that may include Grignard reactions, Friedel-Crafts alkylation, and reductive amination. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may utilize scalable synthetic methodologies such as continuous flow chemistry and catalytic processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
Alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
Alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidineethanol hydrochloride
- Alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinemethanol hydrochloride
Uniqueness
Alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride is unique due to its specific structural configuration, which imparts distinct physicochemical properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective.
特性
CAS番号 |
50910-34-4 |
|---|---|
分子式 |
C26H36ClNO |
分子量 |
414.0 g/mol |
IUPAC名 |
1-cyclohexyl-1-(4-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C26H35NO.ClH/c28-26(24-12-6-2-7-13-24,18-21-27-19-8-3-9-20-27)25-16-14-23(15-17-25)22-10-4-1-5-11-22;/h1,4-5,10-11,14-17,24,28H,2-3,6-9,12-13,18-21H2;1H |
InChIキー |
JUOUTQXWCSHRTF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=C(C=C3)C4=CC=CC=C4)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


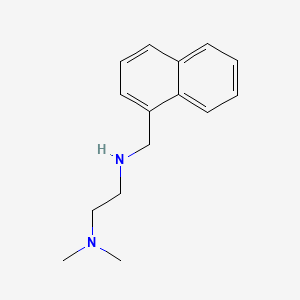
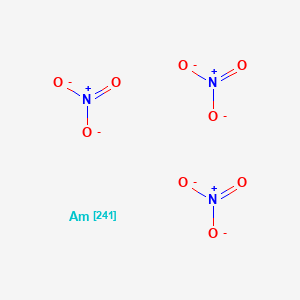
![2,5-Cyclohexadien-1-one, 4-[(2,4-dinitrophenyl)imino]-](/img/structure/B14660637.png)

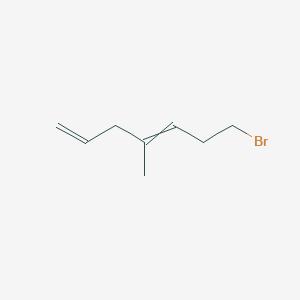
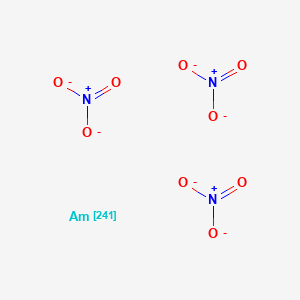
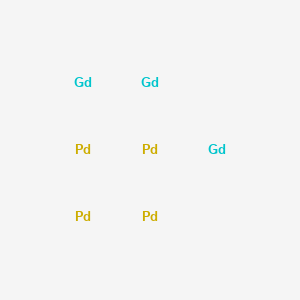
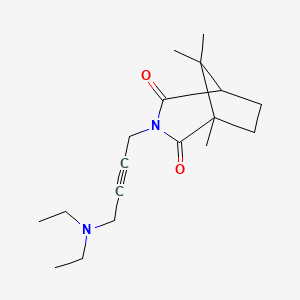
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
